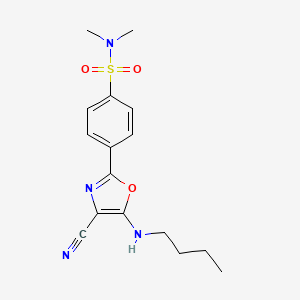

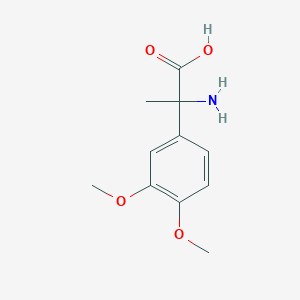

4-(5-(butylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-(5-(butylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a functional group known for its utility in medicinal chemistry due to its ability to interact with biological targets. The presence of the butylamino and cyanooxazol groups suggests potential for increased specificity and potency in biological systems.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the functionalization of the sulfonamide group. For example, the ortho lithiation of N,N-dimethylbenzenesulfonamide by n-butyllithium followed by condensation with electrophilic compounds can lead to various products including carbinols, imines, amides, and acids . This method could potentially be adapted for the synthesis of the compound , with the appropriate choice of electrophilic compounds to introduce the butylamino and cyanooxazol groups.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring. The introduction of substituents such as butylamino and cyanooxazol can significantly alter the electronic and steric properties of the molecule, which in turn can affect its reactivity and interaction with biological targets. The crystalline nature of some sulfonamides allows for further structural analysis through techniques such as X-ray crystallography .

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, including alkylation, arylation, reductions, and vicarious nucleophilic substitution reactions . These reactions can be used to further modify the benzenesulfonamide core, potentially leading to the synthesis of the compound . Additionally, the presence of the cyanooxazol group could introduce new reactivity patterns, such as nucleophilic addition to the cyano group.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and stability. For instance, the crystalline nature of some sulfonamides suggests that they may have well-defined melting points and could be stable under a range of conditions . The presence of the butylamino group could increase the lipophilicity of the compound, potentially affecting its solubility in organic solvents.

科学的研究の応用

Selective Cyclooxygenase-2 Inhibitors Development A study focused on the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, exploring their abilities to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. Introduction of certain substituents, like a fluorine atom, significantly enhanced COX-1/COX-2 selectivity, leading to the development of potent, selective, and orally active COX-2 inhibitors such as JTE-522 for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Heteroannulation Reactions Research demonstrates the use of 2-iodobenzenesulfonamide in photostimulated S(RN)1 reactions with ketone enolates, producing 2H-1,2-benzothiazine 1,1-dioxides. This methodology opens pathways for synthesizing complex heterocyclic compounds with potential biological applications (Layman et al., 2005).

Herbicidal Properties Oryzalin, a sulfonamide with herbicidal properties, demonstrates the diverse applicability of sulfonamides in agriculture. The crystal structure analysis of oryzalin helps in understanding its interaction mechanism with plant enzymes, aiding in the design of more efficient herbicides (Kang et al., 2015).

Cancer Therapy Research Novel sulfonamides carrying a 3,4-dimethoxyphenyl moiety were synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. Some derivatives showed good activity as cytotoxic agents and were further studied as VEGFR-2 inhibitors, presenting a promising avenue for cancer therapy development (Ghorab et al., 2016).

Radioprotective and Anticancer Agents The utility of 4-(5,5-dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide in synthesizing novel quinolines showcases its potential in developing radioprotective and anticancer agents, highlighting the chemical's versatility in medicinal chemistry (Ghorab et al., 2008).

特性

IUPAC Name |

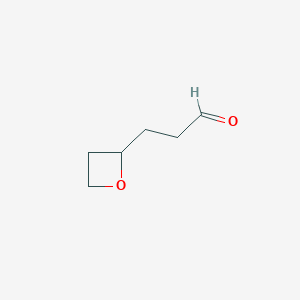

4-[5-(butylamino)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-4-5-10-18-16-14(11-17)19-15(23-16)12-6-8-13(9-7-12)24(21,22)20(2)3/h6-9,18H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOKSAQHLMSIAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B3013112.png)

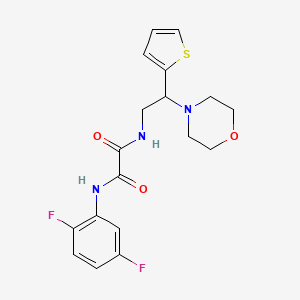

![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-thiophen-2-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3013115.png)

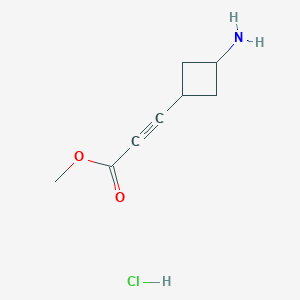

![Piperidino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone](/img/structure/B3013118.png)

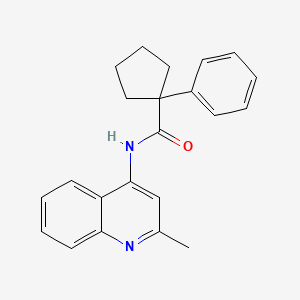

![2-phenoxy-N-[3-(1H-pyrazol-5-yl)phenyl]propanamide](/img/structure/B3013129.png)

![ethyl (7Z)-2-(acetylamino)-7-({[(2-chlorophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3013131.png)

![3-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)urea](/img/structure/B3013133.png)